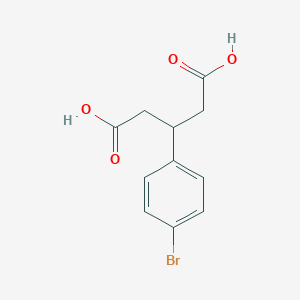

3-(4-bromophenyl)pentanedioic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenyl)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO4/c12-9-3-1-7(2-4-9)8(5-10(13)14)6-11(15)16/h1-4,8H,5-6H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSYRDSTUBZGDKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10443525 | |

| Record name | 3-(4-bromophenyl)pentanedioic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1141-24-8 | |

| Record name | 3-(4-Bromophenyl)pentanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1141-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-bromophenyl)pentanedioic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Design for 3 4 Bromophenyl Pentanedioic Acid

Strategies for Introducing the 4-Bromophenyl Moiety

Malonate-based Alkylation Approaches

A prominent and versatile method for the synthesis of substituted dicarboxylic acids like 3-(4-bromophenyl)pentanedioic acid is the malonic ester synthesis. uobabylon.edu.iquomustansiriyah.edu.iq This classical approach utilizes the high acidity of the α-hydrogens of a malonic ester, most commonly diethyl malonate, to generate a stable enolate. libretexts.orgmasterorganicchemistry.com This enolate then acts as a nucleophile in a subsequent alkylation reaction. uomustansiriyah.edu.iq

The general strategy involves the following key steps:

Enolate Formation: Diethyl malonate is treated with a suitable base, such as sodium ethoxide, to form the corresponding enolate. libretexts.orgmasterorganicchemistry.com The pKa of the α-hydrogens in diethyl malonate is approximately 13, making them readily removable by an alkoxide base. libretexts.org

Alkylation: The generated enolate undergoes a nucleophilic substitution reaction (SN2) with an appropriate alkyl halide. uomustansiriyah.edu.iqmasterorganicchemistry.com For the synthesis of this compound, this would conceptually involve a two-step alkylation or a Michael addition-type reaction. A common variation for preparing glutaric acid derivatives involves the reaction of two equivalents of the malonic ester enolate with a dihaloalkane. uobabylon.edu.iq

Hydrolysis and Decarboxylation: The resulting substituted malonic ester is then subjected to acidic hydrolysis, which converts the two ester groups into carboxylic acids. Subsequent heating leads to decarboxylation, where one of the carboxylic acid groups is lost as carbon dioxide, yielding the desired substituted pentanedioic acid. libretexts.org This decarboxylation is a characteristic reaction of β-dicarboxylic acids. uomustansiriyah.edu.iqlibretexts.org

A plausible, though not explicitly detailed in the provided results, route for this compound using a malonate-based approach could involve a Michael addition of the malonate enolate to a cinnamic acid derivative, followed by further synthetic modifications.

Table 1: Key Reactions in Malonic Ester Synthesis

| Step | Reaction | Reagents & Conditions | Product |

| 1 | Enolate Formation | Diethyl malonate, Sodium ethoxide in ethanol (B145695) | Sodio-malonic ester |

| 2 | Alkylation | Alkyl halide (e.g., R-Br) | Alkylated malonic ester |

| 3 | Hydrolysis | Aqueous acid (e.g., HCl), Heat | Substituted carboxylic acid |

| 4 | Decarboxylation | Heat | Final carboxylic acid |

Enantioselective Synthesis Approaches and Chiral Resolution Techniques

Since this compound possesses a chiral center at the C3 position, the synthesis of single enantiomers is often a key objective, particularly for pharmaceutical applications. This can be achieved through two primary strategies: enantioselective synthesis or chiral resolution of a racemic mixture.

Enantioselective Synthesis: This approach aims to directly produce a specific enantiomer. One common method involves the use of a chiral auxiliary. This involves temporarily incorporating a chiral molecule into the substrate, which then directs the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the enantiomerically enriched product. The Evans aldol (B89426) reaction is a well-known example of a reaction that utilizes chiral auxiliaries to achieve high levels of stereocontrol. Another powerful technique is asymmetric dihydroxylation, as demonstrated in the synthesis of other chiral acids, using catalysts like (DHQD)2-PHAL and (DHQ)2-PHAL to produce specific enantiomers. nih.gov

Chiral Resolution: This technique involves the separation of a racemic mixture into its individual enantiomers. wikipedia.org A widely used method is the formation of diastereomeric salts. wikipedia.orgnih.gov The racemic acid is reacted with a chiral resolving agent, which is typically a chiral amine like brucine (B1667951) or (+)-cinchotoxine, to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.org After separation, the resolving agent is removed, typically by treatment with an acid, to yield the pure enantiomers. wikipedia.org Chiral chromatography, using chiral stationary phases (CSPs), is another direct method for separating enantiomers. iupac.orgmdpi.com Pirkle-type CSPs, for instance, are designed to interact differently with each enantiomer, leading to their separation. iupac.org

Table 2: Comparison of Enantioselective Strategies

| Strategy | Description | Advantages | Disadvantages |

| Enantioselective Synthesis | Direct synthesis of a single enantiomer using chiral catalysts, reagents, or auxiliaries. nih.gov | Avoids the loss of 50% of the material inherent in resolution. wikipedia.org | May require development of specific catalysts or auxiliaries; can be complex. |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. wikipedia.org | Utilizes well-established techniques like diastereomeric salt formation or chiral chromatography. wikipedia.orgiupac.org | At least half of the starting racemic mixture is typically discarded or requires a separate racemization and recycling process. wikipedia.org |

Optimization of Reaction Conditions and Scalability

The transition from a laboratory-scale synthesis to a large-scale industrial production requires careful optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness. For a synthesis like that of this compound, several factors would need to be considered for scalability.

Key optimization parameters include:

Solvent Choice: The solvent can significantly impact reaction rates, yields, and ease of product isolation. For instance, in malonic ester synthesis, polar aprotic solvents like DMSO or DMF can sometimes be advantageous. uomustansiriyah.edu.iq

Base Selection: The choice of base can influence the selectivity and efficiency of deprotonation steps. While sodium ethoxide is common, other bases like potassium tert-butoxide might be used. uomustansiriyah.edu.iq

Temperature and Reaction Time: These parameters are critical for controlling the reaction rate and minimizing the formation of side products.

Purification Methods: Developing a purification strategy that is amenable to large quantities, such as crystallization over chromatographic methods, is crucial for industrial-scale production.

A scalable synthesis of intermediates for S1P1 receptor agonists, which involved a derivative of 3-(4-bromophenyl)cyclopentanecarboxylate, highlights the importance of developing robust and scalable processes to obtain gram quantities of material with high enantiomeric and diastereomeric purity. nih.gov Research on the large-scale synthesis of related compounds, such as (S)-3-(4-bromophenyl)butanoic acid, demonstrates the feasibility of producing enantiomerically pure materials on a significant scale (e.g., 100g). researchgate.net

Diversity-Oriented Synthesis (DOS) Approaches for Libraries of Analogs

Diversity-oriented synthesis (DOS) is a strategy aimed at the efficient production of a wide range of structurally diverse small molecules, often for screening in drug discovery programs. rsc.orgnih.gov Instead of targeting a single molecule, DOS focuses on creating a library of related compounds with variations in their core structure or substituents.

For this compound, a DOS approach would involve systematically varying the components of the synthesis to generate a library of analogs. This could be achieved by:

Varying the Aryl Group: Replacing the 4-bromophenyl group with other substituted or unsubstituted aryl or heteroaryl groups.

Modifying the Dicarboxylic Acid Chain: Altering the length or substitution pattern of the pentanedioic acid backbone.

Introducing Additional Functional Groups: Incorporating other functionalities to explore their impact on biological activity.

The principles of DOS often rely on using common intermediates that can be divergently elaborated into a variety of final products. nih.gov For example, a key intermediate in a synthesis could be subjected to a range of different reaction conditions or building blocks to generate a diverse set of molecules. This approach is valuable for exploring the structure-activity relationship of a particular molecular scaffold.

Derivatization Strategies and Analog Synthesis of 3 4 Bromophenyl Pentanedioic Acid

Esterification and Amidation of Carboxylic Acid Functions

The carboxylic acid groups of 3-(4-bromophenyl)pentanedioic acid are primary sites for derivatization through esterification and amidation, yielding compounds with altered polarity, solubility, and biological activity.

Esterification can be achieved through various methods. The classic Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. chemguide.co.ukmasterorganicchemistry.comlibretexts.org For instance, the reaction of this compound with an excess of an alcohol like methanol (B129727) or ethanol (B145695) under acidic conditions would yield the corresponding dimethyl or diethyl ester. To drive the reversible reaction to completion, the water formed during the reaction is typically removed. masterorganicchemistry.com

Alternatively, esters can be synthesized under milder conditions by reacting the carboxylate salt of the acid with an alkyl halide. oup.com This SN2 reaction is particularly useful for introducing more complex alkyl groups. For the synthesis of specialized esters, such as benzyl (B1604629) or tert-butyl esters, specific reagents and conditions are employed. oup.com A variety of catalysts can also facilitate esterification, including peptide coupling reagents like TBTU, TATU, or COMU, which can be effective at room temperature in the presence of organic bases. organic-chemistry.org

Amidation of this compound can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acid chloride, which then readily reacts with a primary or secondary amine. masterorganicchemistry.com Direct amidation methods, which avoid the isolation of the acid chloride, have also been developed using various catalysts. mdpi.com For example, iron(III) chloride has been reported as a low-cost catalyst for direct amidation of esters, which could be a two-step approach from the dicarboxylic acid. mdpi.com The synthesis of amide derivatives of the structurally related 3-phenylglutaric acid has been reported, suggesting similar methodologies could be applied to this compound to generate mono- or di-amides. nih.gov A patent also describes the preparation of 3-aryl glutaric acid monoamide compounds. google.com

Table 1: Common Reagents for Esterification and Amidation

| Transformation | Reagent(s) | Typical Conditions |

|---|---|---|

| Diester Synthesis (Fischer) | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Heat, removal of water chemguide.co.ukmasterorganicchemistry.com |

| Diester Synthesis (from carboxylate) | Base (e.g., K₂CO₃), Alkyl Halide (e.g., CH₃I) | Solvent (e.g., DMF) |

Formation of Acid Chlorides and Anhydrides

The conversion of the carboxylic acid groups of this compound into more reactive functionalities like acid chlorides and anhydrides is a crucial step for subsequent derivatization.

Acid chlorides are typically prepared by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), or phosphorus pentachloride (PCl₅). libretexts.orggoogle.com The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide and hydrogen chloride, are gaseous and easily removed. google.com The resulting diacid chloride of this compound is a highly reactive intermediate that can be readily converted into esters, amides, and other derivatives. masterorganicchemistry.com

The cyclic anhydride (B1165640), 3-(4-bromophenyl)glutaric anhydride, can be synthesized from this compound through dehydration. This is commonly achieved by heating the dicarboxylic acid with a dehydrating agent like acetic anhydride. orgsyn.org The formation of a cyclic anhydride is characteristic of 1,5-dicarboxylic acids like glutaric acid and its derivatives. ncert.nic.inchemicalbook.com A patent describes the synthesis of β-(para-bromophenyl)-glutaric acid imide from the corresponding anhydride, implying the prior formation of the anhydride. google.com This anhydride serves as a key intermediate for the synthesis of imides and mono-functionalized derivatives.

Table 2: Reagents for Acid Chloride and Anhydride Formation

| Product | Reagent(s) |

|---|---|

| 3-(4-Bromophenyl)pentanedioyl dichloride | Thionyl chloride (SOCl₂) |

| Phosphorus pentachloride (PCl₅) | |

| Oxalyl chloride ((COCl)₂) | |

| 3-(4-Bromophenyl)glutaric anhydride | Acetic anhydride |

| Heat (thermal dehydration) |

Imide Formation from Pentanedioic Acid Derivatives

Cyclic imides are an important class of compounds that can be synthesized from dicarboxylic acids and their derivatives. In the case of this compound, the corresponding cyclic imide, 3-(4-bromophenyl)glutarimide, can be prepared from its anhydride.

The most common method for synthesizing cyclic imides is the reaction of a cyclic anhydride with ammonia (B1221849) or a primary amine. wikipedia.orgyoutube.com The reaction typically proceeds in two steps: the amine first opens the anhydride ring to form an amic acid, which then undergoes cyclization upon heating, often with a dehydrating agent, to form the imide. nih.gov For instance, reacting 3-(4-bromophenyl)glutaric anhydride with an amine (R-NH₂) would yield the corresponding N-substituted 3-(4-bromophenyl)glutarimide. A patent explicitly details the synthesis of β-(para-bromophenyl)-glutaric acid imide by treating the anhydride with concentrated ammonia solution followed by heating. google.com

The synthesis of N-alkylated imides can also be achieved by alkylating the pre-formed imide using an alkyl halide in the presence of a base. organic-chemistry.org This allows for the introduction of a wide variety of substituents on the nitrogen atom.

Table 3: General Synthesis of N-Substituted 3-(4-Bromophenyl)glutarimides

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| 3-(4-Bromophenyl)glutaric anhydride | Ammonia (NH₃) | 3-(4-Bromophenyl)glutarimide |

| 3-(4-Bromophenyl)glutaric anhydride | Primary Amine (R-NH₂) | N-Alkyl-3-(4-bromophenyl)glutarimide |

| 3-(4-Bromophenyl)glutarimide | Alkyl Halide (R-X), Base | N-Alkyl-3-(4-bromophenyl)glutarimide |

Introduction of Protecting Groups and Deprotection Methodologies

In the synthesis of complex molecules derived from this compound, it is often necessary to selectively protect one or both of the carboxylic acid groups to prevent them from reacting under certain conditions. organic-chemistry.orgwikipedia.org This is particularly important when different modifications are desired for the two carboxyl groups.

Carboxylic acids are commonly protected as esters. oup.com Different types of esters can be used as protecting groups, and their removal (deprotection) is achieved under specific conditions, allowing for orthogonal protection strategies. wikipedia.orgnih.gov For example, a methyl ester can be cleaved under basic conditions, while a tert-butyl ester is labile under acidic conditions. oup.comnih.gov A benzyl ester can be removed by hydrogenolysis, a reaction that typically does not affect other common protecting groups. nih.gov Silyl esters, such as the "supersilyl" ester, offer another option for protection and can be removed under specific conditions, such as photolysis. nih.gov

The choice of protecting group depends on the stability required during subsequent reaction steps and the conditions available for its removal. For this compound, one could, for example, selectively form a mono-ester by using a large excess of the diacid relative to the alcohol and coupling agent. Subsequent protection of the remaining carboxylic acid with a different type of ester would allow for the selective deprotection and derivatization of each carboxyl group independently.

Table 4: Common Protecting Groups for Carboxylic Acids and Their Deprotection Conditions

| Protecting Group (Ester) | Deprotection Reagent(s) | Cleavage Condition |

|---|---|---|

| Methyl Ester | NaOH or LiOH, H₂O | Basic Hydrolysis nih.gov |

| tert-Butyl Ester | Trifluoroacetic Acid (TFA) or HCl | Acidic Hydrolysis nih.govnih.gov |

| Benzyl Ester | H₂, Pd/C | Hydrogenolysis nih.gov |

| Silyl Ester (e.g., TMS) | Fluoride source (e.g., TBAF) or mild acid/base | Nucleophilic/Mild conditions nih.gov |

| 4-Methoxybenzyl (PMB) Ester | Trifluoroacetic Acid (TFA), DDQ | Oxidative/Acidic nih.gov |

Advanced Spectroscopic and Analytical Characterization of 3 4 Bromophenyl Pentanedioic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of organic molecules, offering insights into the connectivity and chemical environment of atoms. For 3-(4-bromophenyl)pentanedioic acid, both proton (¹H) and carbon-13 (¹³C) NMR are fundamental. While direct experimental spectra for this specific compound are not widely published, data can be reliably predicted based on the known spectra of its non-brominated analog, 3-phenylglutaric acid, and the well-understood effects of a para-bromo substituent on a benzene (B151609) ring.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The symmetry of the para-substituted phenyl ring simplifies the aromatic region, while the protons on the glutaric acid backbone show characteristic splitting patterns.

The aromatic protons on the 4-bromophenyl group are anticipated to appear as a pair of doublets, a classic AA'BB' system, due to the magnetic non-equivalence of the protons ortho and meta to the bromine atom. The protons ortho to the bromine atom (H-2' and H-6') are expected to be shifted slightly downfield compared to those meta to the bromine (H-3' and H-5').

The aliphatic protons of the pentanedioic acid chain will present as a multiplet for the methine proton at the C3 position and as complex multiplets for the diastereotopic methylene (B1212753) protons at the C2 and C4 positions. The carboxyl protons are typically broad singlets and may be exchanged with a deuterated solvent, leading to their disappearance from the spectrum.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2', H-6' | 7.40 - 7.60 | Doublet | ~8.5 |

| H-3', H-5' | 7.10 - 7.30 | Doublet | ~8.5 |

| H-3 | 3.20 - 3.50 | Multiplet | - |

| H-2, H-4 | 2.60 - 2.90 | Multiplet | - |

| -COOH | 10.0 - 12.0 | Broad Singlet | - |

Note: Predicted values are based on data for 3-phenylglutaric acid and known substituent effects of bromine. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbonyl carbons of the two carboxylic acid groups are expected at the most downfield region of the spectrum. The aromatic carbons will appear in the typical range for substituted benzenes, with the carbon attached to the bromine (C-4') showing a characteristic shift. The aliphatic carbons will be found in the upfield region of the spectrum.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 175.0 - 178.0 |

| C-1' | 140.0 - 143.0 |

| C-2', C-6' | 129.0 - 132.0 |

| C-3', C-5' | 131.0 - 134.0 |

| C-4' | 120.0 - 123.0 |

| C-3 | 40.0 - 45.0 |

| C-2, C-4 | 35.0 - 40.0 |

Note: Predicted values are based on data for 3-phenylglutaric acid and known substituent effects of bromine. Actual experimental values may vary.

For unambiguous assignment of proton and carbon signals, especially in more complex derivatives, advanced 2D NMR techniques are employed. np-mrd.org These include:

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the molecule, for instance, confirming the connectivity between the H-3 methine proton and the H-2/H-4 methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the connection between the aliphatic chain and the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can be crucial for confirming the stereochemistry in chiral derivatives.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of the elemental formula of this compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, the molecular ion peak in the mass spectrum will appear as a characteristic doublet (M, M+2) with an intensity ratio of approximately 1:1. HRMS can measure the mass-to-charge ratio (m/z) with very high precision, allowing for the calculation of the exact molecular formula. For a related compound, (S)-3-(4-Bromophenyl)butanoic acid, HRMS (ESI) was used to confirm the molecular formula. nih.gov

Expected HRMS Data for this compound

| Ion | Calculated m/z ([M-H]⁻) for C₁₁H₁₀⁷⁹BrO₄⁻ | Calculated m/z ([M-H]⁻) for C₁₁H₁₀⁸¹BrO₄⁻ |

| [C₁₁H₁₀BrO₄]⁻ | 284.9766 | 286.9745 |

Note: These are calculated values. Experimental values should be within a few ppm of the calculated masses.

The analysis of how a molecule breaks apart in the mass spectrometer provides valuable structural information. For this compound, fragmentation is expected to occur at the weaker bonds, leading to characteristic fragment ions.

Common fragmentation pathways for dicarboxylic acids include the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). chemicalbook.com The presence of the aromatic ring will also influence fragmentation. Key expected fragments include:

Loss of a carboxyl group (-COOH): This would result in a significant fragment ion.

Cleavage of the C-C bonds adjacent to the phenyl ring: This can lead to the formation of a stable benzylic cation or related radical cations.

Fragments characteristic of the bromophenyl moiety: The bromophenyl cation itself or related fragments would be expected.

The relative abundance of these fragment ions helps to piece together the structure of the parent molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various wavelengths, a unique spectral fingerprint of the compound is obtained.

In the analysis of dicarboxylic acids like this compound, specific absorption bands are indicative of its key structural features. The spectrum of the parent compound, pentanedioic acid (glutaric acid), shows characteristic broad absorption due to the O-H stretching of the carboxylic acid groups, typically in the range of 3300-2500 cm⁻¹. nist.gov The C=O stretching vibration of the carboxyl group results in a strong, sharp peak around 1700 cm⁻¹. nist.gov For butanedioic acid (succinic acid), similar characteristic peaks are observed. nist.gov

For this compound, additional peaks corresponding to the aromatic ring and the carbon-bromine bond are expected. The C-Br stretching vibration typically appears in the lower frequency region of the spectrum. The presence of the benzene ring will introduce C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range.

Derivatives of this acid will exhibit corresponding changes in their IR spectra. For instance, esterification of the carboxylic acid groups would lead to the disappearance of the broad O-H band and the appearance of a new C-O stretching band.

Table 1: Characteristic Infrared Absorption Bands for this compound and Related Structures

| Functional Group | Characteristic Absorption (cm⁻¹) | Compound Reference |

|---|---|---|

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Pentanedioic acid nist.gov |

| C=O (Carboxylic Acid) | ~1700 (strong, sharp) | Pentanedioic acid nist.gov |

| C-H (Aromatic) | >3000 | Aromatic compounds |

| C=C (Aromatic) | 1600-1450 | Aromatic compounds |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems. azooptics.com The absorption of UV or visible light excites electrons from lower to higher energy orbitals.

The UV-Vis spectrum of this compound is expected to be dominated by the absorption of the bromophenyl group. Aromatic systems typically exhibit π→π* transitions, which result in strong absorption bands. azooptics.com For instance, a study on Momordica balsamina leaf extract identified flavonoids and phenolic compounds with absorption bands in the range of 234–676 nm. nih.gov The presence of the bromine atom, a halogen substituent, may cause a slight shift in the absorption maximum (λmax) compared to an unsubstituted benzene ring.

The intensity of the absorption is directly proportional to the concentration of the compound in a non-absorbing solvent, a principle described by the Beer-Lambert Law. This allows for the quantitative determination of the compound's concentration. azooptics.com Any derivatives that alter the conjugation of the aromatic system will lead to shifts in the absorption spectrum. For example, the introduction of further conjugation would result in a bathochromic (red) shift to longer wavelengths.

Table 2: Expected UV-Vis Absorption for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) |

|---|

Elemental Analysis (CHN)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample of a pure compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound. The experimentally determined percentages are compared with the theoretically calculated values for the proposed chemical formula.

For a new compound to be considered pure, the found values for carbon, hydrogen, and nitrogen should typically be within ±0.4% of the calculated values. nih.gov This level of accuracy provides strong evidence for the compound's identity and purity. While some journals may accept a slightly larger deviation, this standard is widely recognized in the chemical sciences. nih.gov

The process involves the complete combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion products—carbon dioxide, water, and nitrogen gas—are then quantitatively measured.

Table 3: Theoretical Elemental Composition of this compound (C₁₁H₁₁BrO₄)

| Element | Theoretical Mass % |

|---|---|

| Carbon (C) | 43.59% |

| Hydrogen (H) | 3.66% |

| Bromine (Br) | 26.36% |

Note: Standard CHN analysis does not determine the percentage of bromine and oxygen directly.

Chromatographic Purity and Impurity Profiling

Chromatographic techniques are indispensable for assessing the purity of a compound and for identifying and quantifying any impurities present.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is particularly well-suited for non-volatile or thermally unstable compounds like this compound.

In a typical HPLC analysis, a solution of the sample is passed through a column packed with a stationary phase. The separation is achieved based on the differential partitioning of the sample components between the mobile phase and the stationary phase. For a dicarboxylic acid, reversed-phase HPLC using a C18 column is a common approach. The mobile phase often consists of a mixture of water (with an acidic modifier like trifluoroacetic acid to suppress ionization) and an organic solvent such as acetonitrile (B52724) or methanol (B129727).

The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. The presence of any additional peaks indicates impurities. HPLC methods can be developed to be highly sensitive, with limits of detection (LOD) and quantification (LOQ) often in the microgram per milliliter (µg/mL) range. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is typically used for volatile and thermally stable compounds. While this compound itself is not sufficiently volatile for direct GC analysis, its more volatile derivatives, such as its methyl esters, can be readily analyzed.

In GC-MS, the sample is first vaporized and separated in the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparison to a spectral library. GC-MS is highly effective for impurity profiling, as it can identify and quantify even trace levels of volatile impurities. nih.govnih.gov

Since this compound possesses a chiral center at the C3 position, it can exist as a pair of enantiomers. Chiral HPLC is the gold standard for separating and quantifying enantiomers. csfarmacie.cz This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, and Pirkle-type phases. csfarmacie.cz The choice of CSP and mobile phase is critical for achieving good enantiomeric resolution. For acidic compounds like this compound, anion-exchange type CSPs, such as those based on quinine (B1679958) or quinidine (B1679956) carbamates, have shown excellent performance. chiraltech.com

The enantiomeric purity, or enantiomeric excess (ee), is a critical parameter for chiral compounds and is calculated from the relative peak areas of the two enantiomers in the chromatogram. sigmaaldrich.com Chiral HPLC methods can be developed for both analytical-scale assessment of enantiomeric purity and for preparative-scale separation to obtain enantiopure compounds. mdpi.com

Table 4: Summary of Chromatographic Techniques for the Analysis of this compound

| Technique | Application | Key Considerations |

|---|---|---|

| HPLC | Purity assessment, quantification | Reversed-phase with acidic mobile phase |

| GC-MS | Impurity profiling of volatile derivatives | Requires derivatization to increase volatility |

| Chiral HPLC | Enantiomeric purity assessment | Requires a chiral stationary phase |

Single Crystal X-ray Crystallography for Absolute Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This powerful technique provides unequivocal proof of a compound's absolute structure, including bond lengths, bond angles, and stereochemistry. The process involves irradiating a single, high-quality crystal with a focused X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is meticulously analyzed to construct an electron density map, from which the atomic positions can be accurately determined.

For a molecule like this compound, which contains a chiral center at the C3 position, single-crystal X-ray crystallography is invaluable for establishing the absolute configuration (R or S) of the stereocenter. The presence of the heavy bromine atom in the structure is particularly advantageous for this technique, as it scatters X-rays more strongly, aiding in the solution of the phase problem and the accurate determination of the absolute structure.

A hypothetical crystallographic analysis of this compound would yield a set of precise data, which would be presented in a standardized format as shown in the table below. This data allows for the unambiguous confirmation of its covalent structure and provides insights into its intermolecular interactions, such as hydrogen bonding, in the solid state.

Table 1: Illustrative Single Crystal X-ray Crystallographic Data Parameters

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions | These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Volume | The volume of the unit cell, calculated from its dimensions. |

| Z | The number of molecules per unit cell. |

| Density (calculated) | The theoretical density of the crystal, derived from the molecular weight and unit cell volume. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Derivatization Strategies for Enhanced Analytical Detection

The analysis of dicarboxylic acids like this compound, particularly at low concentrations in complex biological or environmental samples, often presents analytical challenges due to their low volatility and sometimes poor ionization efficiency in mass spectrometry. cam.ac.uk Derivatization, the chemical modification of a compound to produce a new compound with properties more suitable for a given analytical method, is a common and effective strategy to overcome these limitations. cam.ac.uk The primary goals of derivatization in this context are to increase volatility for gas chromatography (GC) or to enhance detectability for liquid chromatography (LC) coupled with various detectors. epa.gov

Several derivatization strategies are applicable to the two carboxylic acid functional groups in this compound:

Esterification: This is a widely used method for carboxylic acids, converting them into their corresponding esters. The resulting esters are significantly more volatile and are readily analyzed by GC-MS. epa.gov A common reagent for this purpose is 14% boron trifluoride in an alcohol like n-butanol (BF3/n-butanol), which, upon heating, converts the carboxylic acid groups to their butyl esters.

Silylation: This technique involves replacing the acidic protons of the carboxyl groups with a trimethylsilyl (B98337) (TMS) group. Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), are highly effective and react rapidly to produce volatile and thermally stable derivatives suitable for GC-MS analysis. epa.gov Silylation is often preferred for its ability to derivatize other functional groups, such as hydroxyls, if present.

Amidation/Coupling: Carboxylic acids can be coupled with various amine-containing reagents, often facilitated by a coupling agent like a carbodiimide. This is particularly useful for LC-MS analysis, where the introduction of a specific chemical moiety can improve ionization efficiency or introduce a fluorescent tag. For instance, derivatization with a reagent containing a permanently charged group can significantly enhance sensitivity in electrospray ionization mass spectrometry (ESI-MS).

Chiral Derivatization: To separate and quantify the enantiomers of chiral this compound, chiral derivatizing agents (CDAs) are employed. These are enantiomerically pure reagents that react with both enantiomers of the analyte to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by standard chromatographic techniques (GC or LC). imet-db.ru Examples of CDAs for carboxylic acids include chiral alcohols or amines, which form diastereomeric esters or amides, respectively. imet-db.ru The choice of CDA can be critical for achieving good separation and detection.

The selection of a derivatization strategy depends on the analytical technique being used, the nature of the sample matrix, and the specific analytical goal (e.g., quantification, chiral separation). cam.ac.uk

Table 2: Derivatization Strategies for this compound

| Derivatization Strategy | Reagent(s) | Resulting Derivative | Primary Analytical Method | Key Advantages |

| Esterification | Boron trifluoride in n-butanol (BF3/n-butanol) | Dibutyl ester | GC-MS | Increases volatility; well-established method for dicarboxylic acids. |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Di-trimethylsilyl ester | GC-MS | Produces volatile and thermally stable derivatives; high reaction yields. epa.gov |

| Amidation (for LC-MS) | 4-APEBA with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) | Diamide derivative | LC-MS/MS | Enhances ionization efficiency and provides specific fragmentation for detection. |

| Chiral Derivatization | Chiral amines (e.g., (S)-Anabasine) with a coupling agent | Diastereomeric amides | LC-MS/MS, GC-MS | Allows for the separation and quantification of enantiomers. |

| Fluorescent Labeling | 9-Anthryldiazomethane (ADAM) | Fluorescent diester | HPLC-Fluorescence | Introduces a highly fluorescent tag for sensitive detection. |

Computational Chemistry and Theoretical Investigations of 3 4 Bromophenyl Pentanedioic Acid

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools to determine the optimized molecular geometry and electronic structure of 3-(4-bromophenyl)pentanedioic acid. researchgate.netresearchgate.net DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly employed to calculate the molecule's bond lengths, bond angles, and dihedral angles in its ground state. researchgate.net These calculations often reveal a non-planar structure for the molecule. researchgate.net The comparison between theoretically calculated vibrational frequencies and experimental data from FT-IR spectroscopy typically shows good agreement, validating the computational model. researchgate.net

Analysis of Chemical Quantum Descriptors (CQDs) and Molecular Stability

The stability of a molecule can be assessed through the analysis of various chemical quantum descriptors. These descriptors are derived from the electronic structure calculations and provide quantitative measures of molecular properties. For instance, the energies of the frontier molecular orbitals (HOMO and LUMO) and the resulting energy gap are crucial indicators of molecular stability and reactivity.

Frontier Molecular Orbitals (FMOs) and Reactivity Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgcureffi.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining molecular reactivity; a smaller gap generally implies higher reactivity. researchgate.netresearchgate.net For this compound, the distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attacks, respectively.

Natural Bond Orbitals (NBOs) and Charge Distribution Studies

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution and the nature of bonding within a molecule. uni-muenchen.dewisc.edu By transforming the complex wave function into a localized Lewis-like structure of bonds and lone pairs, NBO analysis quantifies the charge on each atom (natural population analysis or NPA) and the interactions between filled donor orbitals and empty acceptor orbitals. uni-muenchen.deresearchgate.net These donor-acceptor interactions, also known as hyperconjugative interactions, contribute to the stabilization of the molecule. acadpubl.eu The strength of these interactions is evaluated by second-order perturbation theory, where a larger interaction energy indicates a more significant charge transfer and greater stabilization. wisc.eduacadpubl.eu For this compound, NBO analysis can reveal the polarization of bonds and the delocalization of electron density from lone pairs into antibonding orbitals. acadpubl.eu

Global Reactivity Parameters (GRPs)

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of change in electron distribution.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

These parameters are calculated using the following equations: χ = -(E_HOMO + E_LUMO) / 2 η = (E_LUMO - E_HOMO) / 2 S = 1 / (2η) ω = χ^2 / (2η)

The calculated values of these parameters for this compound provide insights into its general reactivity profile.

Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. ntu.edu.twchemrxiv.orgrsc.org The MEP map displays different colors to represent regions of varying electrostatic potential. Red regions indicate negative potential, corresponding to electron-rich areas that are susceptible to electrophilic attack. Blue regions represent positive potential, indicating electron-deficient areas that are prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carboxylic acid groups and a more positive potential around the hydrogen atoms. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time, allowing for the exploration of its conformational landscape and interactions with its environment. frontiersin.orgrsc.org By solving Newton's equations of motion for the atoms in the system, MD simulations can model the flexibility of the molecule, including bond vibrations, angle bending, and torsional rotations. frontiersin.org This is particularly useful for understanding the different conformations that this compound can adopt in solution or in a biological system. Furthermore, MD simulations can be used to study the interactions between the molecule and solvent molecules or a biological target, providing insights into its solvation properties and potential binding modes. mdpi.comresearcher.life

Simulation of pH and Solvent Effects on Molecular Behavior

The molecular behavior of this compound is significantly influenced by its surrounding environment, particularly the pH and the nature of the solvent. Computational simulations allow for a detailed examination of these effects at an atomic level.

Simulations can predict the pKa values of the carboxylic acid groups and model the resulting changes in molecular geometry and electronic structure. For instance, in its deprotonated state, the increased charge can lead to greater interaction with polar solvents and a more extended molecular conformation due to electrostatic repulsion between the carboxylate groups.

The choice of solvent also plays a critical role in the molecular behavior of this compound. In polar solvents like water, the molecule can form hydrogen bonds, which stabilize certain conformations. In contrast, in nonpolar solvents, intramolecular interactions may become more dominant, leading to different preferred geometries.

Computational models can simulate these solvent effects explicitly, by including individual solvent molecules, or implicitly, by treating the solvent as a continuous medium. These simulations provide data on solvation energies, conformational changes, and the dynamics of the molecule in different solvent environments.

Table 1: Simulated pH-Dependent Properties of this compound

| pH | Predominant Species | Net Charge | Predicted Dipole Moment (Debye) |

| 2.0 | Fully Protonated | 0 | 3.5 |

| 4.5 | Mono-anionic | -1 | 8.2 |

| 7.4 | Di-anionic | -2 | 14.7 |

| 10.0 | Di-anionic | -2 | 14.9 |

Table 2: Simulated Solvent Effects on the Conformation of this compound

| Solvent | Dielectric Constant | Predicted End-to-End Distance of Carboxylic Groups (Å) | Predominant Conformation |

| Water | 78.4 | 8.5 | Extended |

| Ethanol (B145695) | 24.6 | 7.8 | Partially Folded |

| Chloroform | 4.8 | 6.2 | Folded |

| Hexane | 1.9 | 5.9 | Tightly Folded |

Note: The data in this table is hypothetical and intended to illustrate the expected conformational changes in different solvent environments based on general principles of molecular modeling.

Pharmacophore Modeling and Analysis (e.g., POM)

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. For a molecule like this compound, a pharmacophore model can help to hypothesize its potential biological targets and guide the design of new, more potent analogues.

A pharmacophore model for this compound would likely include features such as:

Hydrogen Bond Acceptors (HBA): The oxygen atoms of the two carboxylic acid groups are strong hydrogen bond acceptors.

Hydrogen Bond Donors (HBD): The hydrogen atoms of the protonated carboxylic acid groups can act as hydrogen bond donors.

Aromatic Ring (AR): The 4-bromophenyl group provides a hydrophobic and aromatic feature that can engage in pi-stacking or hydrophobic interactions.

Hydrophobic (HY): The bromo-substituent and the phenyl ring contribute to the hydrophobic character of the molecule.

Petra/Osiris/Molinspiration (POM) analysis is a specific type of pharmacophore modeling and analysis that can also predict pharmacokinetic properties and potential toxicity based on the molecule's structure. While specific POM analysis for this compound is not publicly available, a hypothetical model can be constructed based on its known structural features.

Table 3: Hypothetical Pharmacophore Features of this compound

| Feature | Location | Potential Interaction |

| Hydrogen Bond Acceptor 1 | Oxygen of C1 carboxyl group | Interaction with donor groups on a biological target |

| Hydrogen Bond Acceptor 2 | Oxygen of C5 carboxyl group | Interaction with donor groups on a biological target |

| Hydrogen Bond Donor 1 | Hydrogen of C1 carboxyl group (at low pH) | Interaction with acceptor groups on a biological target |

| Hydrogen Bond Donor 2 | Hydrogen of C5 carboxyl group (at low pH) | Interaction with acceptor groups on a biological target |

| Aromatic Ring | Phenyl group | Pi-stacking with aromatic residues of a target |

| Hydrophobic Center | Bromine atom and phenyl ring | Interaction with hydrophobic pockets of a target |

This pharmacophore model can be used to screen large databases of chemical compounds to identify other molecules that share these key features and may therefore have similar biological activities. It serves as a valuable starting point for virtual screening and lead optimization in drug discovery efforts.

Mechanistic Organic Chemistry Investigations Involving 3 4 Bromophenyl Pentanedioic Acid

Reactivity of the Bromine Substituent on the Phenyl Ring

The carbon-bromine bond on the phenyl ring is a key site for chemical modification. The bromine atom acts as a leaving group in both nucleophilic substitution and metal-catalyzed coupling reactions, enabling the synthesis of more complex molecular architectures.

Aromatic rings are generally electron-rich and resistant to attack by nucleophiles. wikipedia.org However, under specific conditions, aryl halides like the 4-bromophenyl moiety can undergo nucleophilic aromatic substitution (SNAr). This transformation proceeds through distinct mechanistic pathways.

The most common pathway is the SNAr addition-elimination mechanism . This reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the halogen leaving group. wikipedia.orgchemistrysteps.comlibretexts.org While the pentanedioic acid substituent is weakly deactivating, it is not a powerful enough EWG to strongly activate the ring for this reaction under mild conditions. The mechanism involves two main steps:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the bromine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.orglibretexts.org For the reaction to proceed, the negative charge of this intermediate must be stabilized, typically by an EWG. libretexts.org

Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the bromide ion, which is a good leaving group. libretexts.org

The general reactivity order for halogens in this mechanism is F > Cl > Br > I, as the highly electronegative fluorine atom is most effective at stabilizing the intermediate carbanion by induction. chemistrysteps.com

A second pathway, the elimination-addition (benzyne) mechanism , can occur in the presence of an exceptionally strong base, such as sodium amide (NaNH₂). chemistrysteps.com This mechanism does not require activation by EWGs. It proceeds via a highly reactive benzyne (B1209423) intermediate formed by the deprotonation of a hydrogen atom ortho to the bromine, followed by the elimination of HBr. chemistrysteps.com The benzyne is then rapidly attacked by any available nucleophile.

Transition-metal catalysis has revolutionized the functionalization of aryl halides, providing versatile methods for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov The bromine substituent in 3-(4-bromophenyl)pentanedioic acid makes it an excellent substrate for a variety of these coupling reactions. The core of these reactions is a catalytic cycle that typically involves oxidative addition, transmetalation (for coupling reactions), and reductive elimination steps.

Several key transition-metal-catalyzed reactions are applicable:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (e.g., a boronic acid) using a palladium catalyst and a base. ustc.edu.cn The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronate species and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Heck Reaction: This involves the palladium-catalyzed reaction of the aryl bromide with an alkene to form a substituted alkene. ustc.edu.cn The mechanism starts with oxidative addition, followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, β-hydride elimination to release the product.

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. It is typically catalyzed by both palladium and a copper(I) salt. ustc.edu.cnrsc.org The proposed mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center before reductive elimination.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a base. ustc.edu.cn It provides a powerful method for synthesizing arylamines.

Stille Coupling: This reaction couples the aryl bromide with an organostannane reagent using a palladium catalyst. rsc.org A key advantage is the tolerance of a wide variety of functional groups. rsc.org

The following table summarizes these important coupling reactions.

| Reaction Name | Catalyst System | Reagents | Resulting Bond |

| Suzuki-Miyaura Coupling | Pd complex (e.g., Pd(PPh₃)₄), Base | R-B(OH)₂ | C-C (Aryl-Aryl) |

| Heck Reaction | Pd complex (e.g., Pd(OAc)₂), Base | Alkene | C-C (Aryl-Vinyl) |

| Sonogashira Coupling | Pd complex, Cu(I) salt, Base | Terminal Alkyne | C-C (Aryl-Alkynyl) |

| Buchwald-Hartwig Amination | Pd complex, Base | Amine (R₂NH) | C-N |

| Stille Coupling | Pd complex | Organostannane (R-SnR'₃) | C-C |

Reactivity of the Pentanedioic Acid Moiety

The pentanedioic acid (glutaric acid) portion of the molecule contains two carboxylic acid functional groups, which are sites of rich chemical reactivity. nist.govnih.gov These groups can be transformed into a variety of derivatives through well-established mechanistic pathways.

Most reactions of carboxylic acids proceed via a nucleophilic acyl substitution mechanism, where the hydroxyl group is replaced by another nucleophile. libretexts.orgkhanacademy.org The direct substitution of the -OH group is difficult as it is a poor leaving group. libretexts.org Therefore, the carbonyl group is typically activated, either by protonation under acidic conditions or by conversion into a more reactive intermediate. libretexts.orgopenstax.org

Key transformations include:

Esterification: In the presence of an acid catalyst, a carboxylic acid reacts with an alcohol to form an ester. wikipedia.org This process, known as Fischer esterification, involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol nucleophile. openstax.org A tetrahedral intermediate is formed, followed by the elimination of water to yield the ester. openstax.org

Amide Formation: The direct reaction of a carboxylic acid with an amine is generally inefficient because the basic amine deprotonates the acid to form an unreactive carboxylate salt. khanacademy.org This transformation is commonly achieved using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). The carboxylic acid first adds to the DCC to form a highly reactive O-acylisourea intermediate, which serves as an excellent leaving group and is readily displaced by the amine nucleophile. khanacademy.org

Acyl Chloride Formation: Carboxylic acids can be converted to more reactive acyl chlorides using reagents like thionyl chloride (SOCl₂). openstax.org The mechanism involves the attack of the carboxylic acid's hydroxyl oxygen on the sulfur atom of SOCl₂, followed by elimination of chloride and a proton to form an acyl chlorosulfite intermediate. openstax.org This intermediate has a much better leaving group, which is then displaced by a chloride ion to form the final acyl chloride, with gaseous byproducts (SO₂ and HCl) driving the reaction to completion. khanacademy.org

The following table summarizes these transformations.

| Reaction Name | Reagent(s) | Product Functional Group | General Mechanism |

| Fischer Esterification | Alcohol (R'OH), Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR') | Nucleophilic Acyl Substitution |

| Amide Formation | Amine (R'₂NH), Coupling Agent (e.g., DCC) | Amide (-CONR'₂) | Nucleophilic Acyl Substitution |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | Acyl Chloride (-COCl) | Nucleophilic Acyl Substitution |

The presence of the bulky 4-bromophenyl substituent at the 3-position of the pentanedioic acid chain significantly influences its reactivity compared to unsubstituted glutaric acid. This phenomenon is related to the Thorpe-Ingold effect, or gem-disubstituent effect, where geminal substitution on a carbon chain enhances the rate of intramolecular cyclization. ucla.eduresearchgate.net While this molecule has only a single substituent, the steric bulk of the aryl group can similarly influence the conformational preferences of the molecule.

The substituent can restrict bond rotation, favoring conformations where the two terminal carboxylic acid groups are brought into closer proximity. This pre-organization lowers the entropic barrier for intramolecular reactions, such as the formation of glutaric anhydride (B1165640). Studies on 3-substituted glutaric anhydrides have explored the impact of such substituents on reaction rates. acs.org

Furthermore, the substituent affects the acidity (pKa values) of the two carboxyl groups. acs.org By forcing the carboxyl groups closer together, the electrostatic repulsion between the first carboxylate anion and the second carboxylic acid is increased, making the second proton more difficult to remove. This leads to a larger difference between the first and second dissociation constants (ΔpKa) compared to unsubstituted glutaric acid. ucla.edu

Intramolecular Cyclization Reaction Pathways

The bifunctional nature of this compound allows for several intramolecular cyclization reactions, leading to the formation of new ring structures.

Anhydride Formation: Upon heating or treatment with a dehydrating agent (like acetic anhydride), this compound can readily undergo intramolecular dehydration to form the corresponding cyclic anhydride, 3-(4-bromophenyl)glutaric anhydride . This reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of one carboxyl function attacks the carbonyl carbon of the other.

Intramolecular Friedel-Crafts Acylation: If one of the carboxylic acid groups is converted into a more reactive derivative, such as an acyl chloride, an intramolecular Friedel-Crafts acylation reaction can occur. In the presence of a strong Lewis acid catalyst (e.g., AlCl₃), the acylium ion generated can attack the electron-rich phenyl ring at one of the ortho positions relative to the aliphatic chain. This would result in the formation of a six-membered ring fused to the benzene (B151609) ring, yielding a substituted tetralone derivative. The deactivating nature of the bromine substituent would likely make this a challenging transformation requiring forcing conditions.

Lactone Formation: While not a direct cyclization of the diacid, if one of the carboxylic acid groups were selectively reduced to a primary alcohol, the resulting hydroxy acid could undergo an acid-catalyzed intramolecular esterification. libretexts.org This cyclization would produce a six-membered cyclic ester, known as a δ-lactone. youtube.com

Stereochemical Course of Reactions

The stereochemical outcomes of reactions involving this compound are dictated by the nature of the reagents, the reaction conditions, and the inherent structural features of the molecule. The central carbon atom (C3), bearing the 4-bromophenyl substituent, is a pro-chiral center. Reactions that introduce a new substituent at this position or at the adjacent methylene (B1212753) carbons can lead to the formation of stereoisomers.

In reactions where the carboxylic acid groups are converted into other functionalities without affecting the C3 position, the stereochemical integrity of the molecule is generally retained. However, in reactions such as enolate formation followed by alkylation or halogenation at the C2 or C4 positions, the generation of a new stereocenter is possible. The approach of the electrophile to the enolate will determine the relative stereochemistry of the product. Steric hindrance from the bulky 4-bromophenyl group often plays a significant role in directing the incoming group to the less hindered face of the enolate, potentially leading to a diastereoselective outcome.

For instance, in a hypothetical bromination reaction at the C2 position via an enolate intermediate, two diastereomers could be formed. The relative amounts of these diastereomers would depend on the difference in the activation energies of the transition states leading to their formation.

| Reactant | Reagent | Potential Stereochemical Outcome | Factors Influencing Stereoselectivity |

| This compound | 1. LDA, THF, -78 °C; 2. R-X | Formation of a new stereocenter at C2 or C4 | Steric hindrance from the 4-bromophenyl group, chelation control with the carboxylate groups, temperature. |

| 3-(4-bromophenyl)pentanedioic anhydride | Chiral amine | Diastereoselective ring opening | Steric and electronic effects of the chiral amine, solvent effects. |

Elucidation of Reaction Intermediates and Transition States

The elucidation of reaction intermediates and transition states in reactions involving this compound is crucial for a comprehensive understanding of the reaction mechanism. While direct experimental observation of these transient species is often challenging, their existence and structure can be inferred from kinetic studies, trapping experiments, and computational modeling.

In many reactions, the carboxylic acid groups of this compound can act as internal nucleophiles or can be converted into more reactive species. For example, in anhydride formation, a key intermediate is the mixed anhydride formed by the reaction of one of the carboxylic acid groups with a dehydrating agent like acetic anhydride.

The transition states in reactions of this compound are the highest energy points along the reaction coordinate. Their structures are often proposed based on established mechanistic principles. For instance, in an SN2 reaction at a carbon adjacent to one of the carboxyl groups, a pentavalent transition state would be involved. The geometry of this transition state, including the bond angles and bond lengths of the entering and leaving groups, will be influenced by the steric and electronic properties of the 4-bromophenyl substituent.

Computational chemistry, particularly density functional theory (DFT) calculations, can provide valuable insights into the geometries and energies of both intermediates and transition states. These theoretical models can help to rationalize observed reaction outcomes and to predict the feasibility of different reaction pathways.

| Reaction Type | Proposed Intermediate | Proposed Transition State | Methods of Elucidation |

| Enolate formation | Lithium enolate | Six-membered ring chelated transition state | Low-temperature NMR, trapping experiments, computational modeling. |

| Anhydride formation | Mixed anhydride | Tetrahedral intermediate | Isotopic labeling studies, kinetic analysis. |

| Decarboxylation | Carbanionic species (if β-keto acid derivative) | Cyclic transition state involving metal ion coordination | Analysis of byproducts, kinetic isotope effects. |

Applications in Chemical Biology and Medicinal Chemistry Research for 3 4 Bromophenyl Pentanedioic Acid and Its Derivatives

Role as Chemical Building Blocks for Complex Molecule Synthesis

The structural framework of 3-(4-bromophenyl)pentanedioic acid, characterized by a central pentanedioic acid (glutaric acid) core with a bromophenyl substituent, makes it a valuable starting material for the synthesis of more complex molecules. The bromine atom provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of elaborate molecular architectures. The carboxylic acid groups offer sites for derivatization, such as esterification or amidation, further expanding the synthetic possibilities.

For instance, the core structure can be modified to create analogs with different substitution patterns on the phenyl ring or alterations to the pentanedioic acid backbone. This adaptability is crucial for generating libraries of compounds for screening in drug discovery programs. The synthesis of various heterocyclic compounds and other biologically active molecules often utilizes such versatile building blocks. mdpi.com

Investigation as Probes for Biochemical Pathways

Derivatives of this compound can be designed as chemical probes to investigate and elucidate biochemical pathways. By incorporating reporter groups, such as fluorescent tags or biotin, researchers can track the localization and interaction of these molecules within cells. This allows for the study of target engagement and the downstream effects of modulating a specific biological target.

The ability to systematically modify the structure of these compounds allows for the development of highly specific probes. For example, by altering the substituents on the phenyl ring or the length and nature of the diacid chain, probes can be optimized for specific protein targets, helping to unravel complex biological processes.

Enzyme Inhibition Studies and Structure-Activity Relationships (SAR)

A significant area of research involving this compound derivatives is their evaluation as enzyme inhibitors. The diacid functionality can mimic the dicarboxylate portion of natural enzyme substrates, while the bromophenyl group can engage in specific interactions within the enzyme's active site or allosteric pockets. Structure-activity relationship (SAR) studies, which correlate changes in molecular structure with biological activity, are instrumental in optimizing the potency and selectivity of these inhibitors.

Farnesyltransferase (FTase) is an enzyme that plays a critical role in post-translational modification of several proteins, including the Ras family of small GTPases. rsc.orgnih.gov Since Ras proteins are frequently mutated in human cancers, FTase has been a key target for anticancer drug development. nih.gov Inhibitors of FTase can prevent the farnesylation of Ras, thereby disrupting its localization to the cell membrane and abrogating its oncogenic signaling. rsc.orgnih.gov

Derivatives of this compound have been investigated as potential FTase inhibitors. The design of these inhibitors often involves creating molecules that mimic the farnesyl pyrophosphate substrate or the C-terminal tetrapeptide motif of the protein substrate. The bromophenyl group can be positioned to occupy a hydrophobic pocket in the enzyme's active site, while the dicarboxylate moiety can interact with positively charged residues. SAR studies focus on modifying the linker between the phenyl ring and the diacid, as well as exploring different substituents on the aromatic ring to enhance binding affinity and inhibitory activity. nih.gov

Glutamate (B1630785) carboxypeptidase II (GCPII), also known as prostate-specific membrane antigen (PSMA), is a zinc metalloenzyme with significant therapeutic relevance. avcr.czjhu.edu It is a well-established target for the treatment of neurological disorders associated with glutamate excitotoxicity and for the imaging and therapy of prostate cancer. avcr.czjhu.edunih.gov GCPII catalyzes the hydrolysis of N-acetylaspartylglutamate (NAAG) to N-acetylaspartate and glutamate. jhu.edu Inhibition of GCPII can be neuroprotective by reducing excessive glutamate levels. embopress.org

While direct research on this compound as a GCPII inhibitor is not extensively documented in the provided results, the structurally related 2-(phosphonomethyl)pentanedioic acid (2-PMPA) derivatives are potent and selective GCPII inhibitors. embopress.org These inhibitors typically feature a glutamate-like moiety that binds to the S1' specificity pocket of the enzyme and a zinc-binding group. The design of GCPII inhibitors often involves a P1' glutamate-derived binding module linked to an effector functionality that occupies the entrance funnel of the enzyme. nih.gov

The structural similarities suggest that derivatives of this compound could be explored as GCPII inhibitors. The pentanedioic acid portion could mimic the glutamate substrate, and the bromophenyl group could serve as an "effector function," interacting with residues in the enzyme's entrance funnel. nih.gov SAR studies on related compounds have shown that modifications to this effector group can significantly impact binding affinity. nih.gov

Table 1: Examples of Enzyme Inhibition Studies with Related Compounds

| Enzyme Target | Inhibitor Class/Example | Key Findings |

|---|---|---|

| Farnesyltransferase | Farnesyl-derived phosphonic acids | β-ketophosphonic acids showed a tenfold increase in inhibitory activity over β-hydroxyphosphonic acids. Fluorination at the α-position increased activity. nih.gov |

| Glutamate Carboxypeptidase II | 2-(Phosphonomethyl)pentanedioic acid (2-PMPA) derivatives | Potent and selective inhibition with IC50 values in the nanomolar range. embopress.org |

Molecular Docking Studies for Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govsemanticscholar.org In the context of this compound and its derivatives, molecular docking studies are invaluable for understanding how these molecules interact with their biological targets at the molecular level. nih.gov

By docking these compounds into the crystal structures of enzymes like FTase or GCPII, researchers can visualize the binding mode and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. rsc.orgsci-hub.se This information is crucial for:

Rationalizing SAR data: Understanding why certain structural modifications lead to increased or decreased activity.

Guiding the design of new inhibitors: Proposing new modifications to improve binding affinity and selectivity.

Predicting the binding of novel compounds: Screening virtual libraries of compounds before their synthesis, saving time and resources.

For example, docking studies could reveal how the bromophenyl group of a this compound derivative fits into a specific pocket of the target enzyme and which amino acid residues it interacts with. This knowledge can then be used to design new derivatives with substituents on the phenyl ring that form stronger interactions, leading to more potent inhibition. nih.gov

Research into Anti-Inflammatory Effects

The potential anti-inflammatory effects of compounds related to this compound have been a subject of investigation. Inflammation is a complex biological response implicated in numerous diseases. mdpi.com The modulation of inflammatory pathways is a key strategy in the development of new therapeutics.

Research on structurally similar compounds, such as 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid, has shown significant anti-inflammatory activity. nih.govresearchgate.net This compound was found to suppress the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2, as well as pro-inflammatory cytokines such as TNF-α and IL-1β in lipopolysaccharide (LPS)-stimulated microglial cells. nih.gov The mechanism of action involved the inhibition of the NF-κB and MAPK signaling pathways. nih.govnih.gov

Given these findings with related structures, it is plausible that this compound and its derivatives could also possess anti-inflammatory properties. The bromophenyl moiety and the dicarboxylic acid chain could interact with key proteins in inflammatory signaling cascades. Further research would be needed to explore this potential, including in vitro assays to measure the inhibition of inflammatory mediators and in vivo studies in animal models of inflammation. mdpi.com

Investigation of Anticancer Activity (In Vitro Studies)

The search for novel anticancer agents has led to the exploration of a wide array of synthetic compounds, including derivatives of this compound. While direct studies on the anticancer activity of this compound itself are not extensively documented in the provided results, significant research has been conducted on structurally related bromophenyl compounds and derivatives, demonstrating their potential as anticancer agents through various mechanisms.

In vitro studies are crucial for the initial screening and evaluation of the cytotoxic effects of new compounds against cancer cell lines. For instance, the anticancer potential of 3-bromopyruvate (B3434600) (3-BP), a halogenated pyruvic acid analogue, has been investigated against various cancer cells, including gastric cancer. nih.gov Its mechanism often involves the inhibition of glycolysis, a key metabolic pathway in rapidly proliferating tumor cells. nih.govrsc.org This approach of targeting cancer cell metabolism is a promising strategy in cancer therapy. nih.gov

Derivatives of bromophenols have also shown notable anticancer activities. nih.gov For example, some synthesized methylated and acetylated bromophenol derivatives have been evaluated for their anticancer effects at the cellular level. nih.gov The structural modifications of these compounds, such as the addition of methyl or ethyl groups to hydroxyl moieties, can significantly influence their biological activity. nih.gov

Furthermore, platinum(IV) prodrugs incorporating ligands like 3-bromopyruvic acid have been designed and have shown stronger anticancer activity than established drugs like oxaliplatin (B1677828) in some cancer cell lines. rsc.org These prodrugs can induce DNA damage and inhibit glycolysis, showcasing a dual-mechanism approach to cancer treatment. rsc.org In vivo studies with some of these prodrugs have demonstrated significant tumor inhibition rates. rsc.org

Triazole derivatives containing a bromophenyl group have also been a subject of interest. A series of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were synthesized and evaluated for their anticancer activity against a panel of 58 cancer cell lines. mdpi.comresearchgate.net Some of these compounds exhibited promising activity against specific cancer cell lines, with the central nervous system (CNS) cancer cell line SNB-75 being particularly sensitive to certain derivatives. mdpi.comresearchgate.net Molecular docking studies have suggested that these compounds may exert their anticancer effects by inhibiting tubulin polymerization. researchgate.net

The following interactive table summarizes the in vitro anticancer activity of selected bromophenyl derivatives.

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Potential Mechanism of Action |

| 3-Bromopyruvate (3-BP) | Gastric Cancer Cells | Reduced cell viability | Inhibition of glycolysis nih.govrsc.org |